molecular formula C14H10Cl2O2 B13004284 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone

Cat. No.: B13004284
M. Wt: 281.1 g/mol
InChI Key: PZRRGEMTSBYETR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone is an organic compound with the molecular formula C14H10Cl2O2. It is known for its role as an intermediate in the synthesis of various agrochemicals, particularly fungicides like difenoconazole . The compound features a chlorinated phenyl ring and a phenoxy group, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone typically involves the reaction of 3-chloro-4-(4-chlorophenoxy)benzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating and stirring to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways in target organisms. For example, difenoconazole, a derivative, inhibits sterol demethylation in fungi, disrupting cell membrane synthesis and leading to fungal cell death . The molecular targets and pathways involved vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(3-Chloro-4-(4-chlorophenoxy)phenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

1-[3-chloro-4-(4-chlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3

InChI Key

PZRRGEMTSBYETR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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